molecular formula C9H19BrOSi B15260920 {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane

{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane

Cat. No.: B15260920
M. Wt: 251.24 g/mol
InChI Key: DVZUGYYGRWZVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane is a chemical compound with the molecular formula C₉H₁₉BrOSi and a molecular weight of 251.24 g/mol . This compound is used primarily in research and development within the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane typically involves the reaction of oxirane derivatives with bromomethyl reagents in the presence of a trimethylsilyl group. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromomethyl and trimethylsilyl reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In organic synthesis, {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

The compound is utilized in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biochemical pathways and mechanisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

Industry

The compound finds applications in the production of specialty chemicals and materials. It is used in the development of advanced polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

    {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane: Similar in structure but with a chlorine atom instead of bromine.

    {[3-(Iodomethyl)oxolan-3-yl]methyl}trimethylsilane: Contains an iodine atom instead of bromine.

    {[3-(Fluoromethyl)oxolan-3-yl]methyl}trimethylsilane: Features a fluorine atom in place of bromine.

Uniqueness

The uniqueness of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane lies in its bromomethyl group, which provides distinct reactivity compared to its halogenated counterparts. The bromine atom offers a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C9H19BrOSi

Molecular Weight

251.24 g/mol

IUPAC Name

[3-(bromomethyl)oxolan-3-yl]methyl-trimethylsilane

InChI

InChI=1S/C9H19BrOSi/c1-12(2,3)8-9(6-10)4-5-11-7-9/h4-8H2,1-3H3

InChI Key

DVZUGYYGRWZVOH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCOC1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.